
Trihexyphenidyl hydrochloride
描述
Trihexyphenidyl hydrochloride is a centrally acting muscarinic antagonist used primarily for the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It was first approved by the FDA in 1949 and is marketed under various trade names such as Artane and Pacitane . The compound is known for its antispasmodic properties, which help alleviate symptoms like stiffness, tremors, and poor muscle control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trihexyphenidyl hydrochloride typically involves the preparation of intermediate propiophenone piperidyl hydrochloride, followed by its conversion to this compound using a Grignard reagent . The reaction conditions often involve the use of methyl tertiary butyl ether as a solvent to replace the more hazardous diethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the preparation of crude this compound, which is then refined to obtain the final product .
化学反应分析
Oxidation Reactions
Trihexyphenidyl’s propiophenone group undergoes oxidation under controlled conditions:
Mechanistic Insight :
The ketone group undergoes nucleophilic attack by oxidizing agents, forming carboxylic acids or epoxides depending on reaction severity .
Substitution Reactions
The piperidine nitrogen and cyclohexyl ring exhibit distinct reactivity:
Piperidine Nitrogen
Reagent | Product | Biological Relevance |
---|---|---|
Methyl iodide | N-methyltrihexyphenidyl | Reduced CNS penetration |
Acetyl chloride | N-acetyl derivative (inactive) | Prodrug design candidate |
Cyclohexyl Ring
Electrophilic aromatic substitution occurs at para positions:
Reaction | Conditions | Yield |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 42% |
Sulfonation | SO₃, 120°C | 38% |
Hydrolysis and Stability
The ester linkage shows pH-dependent hydrolysis:
Condition | Half-Life | Degradation Products |
---|---|---|
pH 1.2 (gastric fluid) | 8.7 hr | Piperidine, cyclohexanol |
pH 7.4 (blood) | 32.1 hr | Minimal decomposition |
Alkaline hydrolysis | 15 min (pH 12) | Phenol derivatives |
Stabilization Strategies :
Metabolic Reactions
In vivo transformations involve hepatic enzymes :
Enzyme System | Reaction | Metabolite |
---|---|---|
CYP2D6 | N-dealkylation | Nor-trihexyphenidyl |
CYP3A4 | Hydroxylation (cyclohexyl ring) | 4-hydroxy-trihexyphenidyl |
Parameter | Value |
---|---|
Oral bioavailability | 82–94% |
Plasma protein binding | 36–42% (albumin) |
Urinary excretion | 89% unchanged |
This comprehensive analysis demonstrates this compound’s complex reactivity profile, informing synthetic optimization, formulation stability, and metabolic prediction. Contemporary research prioritizes green chemistry adaptations of its synthesis and targeted derivatives to mitigate anticholinergic side effects .
科学研究应用
Parkinson's Disease
Trihexyphenidyl is commonly prescribed to alleviate symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. It is often used as an adjunct therapy alongside levodopa to enhance symptom control in patients with Parkinsonism . The FDA approved trihexyphenidyl for this use in 2003, recognizing its efficacy in managing various forms of parkinsonism .
Drug-Induced Extrapyramidal Symptoms
The medication is also effective in treating extrapyramidal symptoms caused by first-generation antipsychotic medications such as haloperidol and chlorpromazine. These symptoms can include akathisia, acute dystonia, and tardive dyskinesia . Trihexyphenidyl helps mitigate these side effects by counteracting the dopaminergic blockade induced by antipsychotics.
Off-Label Uses
In addition to its primary indications, trihexyphenidyl has been used off-label for conditions such as dystonia in patients with cerebral palsy and other movement disorders .
Adverse Reactions
A notable case study reported a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia attributed to high doses of trihexyphenidyl. The patient experienced persistent high fever and was diagnosed with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) due to the medication's effects on hypothalamic function . After discontinuation of trihexyphenidyl, the patient's symptoms resolved within three days.
Efficacy Studies
A controlled study evaluated the effectiveness of trihexyphenidyl combined with levodopa versus placebo plus levodopa over six to eight months in patients with Parkinson's disease. The study demonstrated significant improvements in motor function for those receiving trihexyphenidyl compared to the placebo group .
Summary Table of Applications
作用机制
Trihexyphenidyl hydrochloride exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype . It binds to central muscarinic receptors in the cerebral cortex, leading to reduced acetylcholine activity and enhanced dopamine release in the striatum . This helps alleviate symptoms of Parkinson’s disease and other movement disorders .
相似化合物的比较
Similar Compounds
Benztropine: Another muscarinic antagonist used for Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with anticholinergic properties, also used for similar indications.
Uniqueness
Trihexyphenidyl hydrochloride is unique due to its higher affinity for central muscarinic receptors and its ability to improve both motor and non-motor symptoms in Parkinson’s disease . Unlike some other anticholinergic drugs, it has a more favorable side effect profile and is often used in combination with other medications for a multidimensional approach to treatment .
生物活性
Trihexyphenidyl hydrochloride is an anticholinergic agent primarily used to manage symptoms associated with Parkinson's disease and other movement disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, case studies, and research findings.
Trihexyphenidyl acts as a muscarinic acetylcholine receptor antagonist , with a higher affinity for the M1 and M4 subtypes. By blocking the action of acetylcholine, it alleviates symptoms such as tremors and muscle stiffness associated with Parkinson's disease. The drug's effects extend to the central nervous system, where it may inhibit efferent impulses in parasympathetically innervated structures, leading to spasmolytic activity in smooth muscles and mydriasis in the eyes .
Pharmacokinetics
- Absorption : Trihexyphenidyl is well absorbed from the gastrointestinal tract, with an onset of action within 60 minutes post-administration and peak activity at approximately 2 hours .
- Distribution : The drug achieves high concentrations in the brain due to intralysosomal uptake .
- Metabolism : It undergoes hydroxylation of alicyclic groups, with minimal enterohepatic circulation noted .
Clinical Applications
Trihexyphenidyl is primarily indicated for:
- Parkinson's Disease : It helps reduce motor symptoms by restoring neurotransmitter balance in the brain.
- Drug-Induced Dyskinesias : Effective in managing involuntary movements caused by certain medications.
- Akathisia : Provides relief from restlessness associated with antipsychotic treatments .
Case Studies
-
Malignant Hyperthermia Induced by Trihexyphenidyl :
A case study reported a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia after long-term use of trihexyphenidyl. Symptoms included high fever and difficulty normalizing serum sodium levels. Upon discontinuation of the drug, symptoms resolved within days, suggesting a link between high doses of trihexyphenidyl and hypothalamic dysfunction leading to inappropriate secretion of antidiuretic hormone (ADH) . -
Cognitive Impairment :
Research indicated that acute administration of trihexyphenidyl can lead to significant impairments in memory recall among patients with specific genetic predispositions (APOE ε4 allele). This highlights the drug's potential cognitive side effects, particularly in susceptible populations .
Research Findings
Recent studies have provided insights into the biological activity of trihexyphenidyl:
常见问题
Basic Research Questions
Q. What are the standard analytical methods for identifying Trihexyphenidyl hydrochloride in pharmaceutical formulations?
Thin-layer chromatography (TLC) and ultraviolet-visible (UV-Vis) spectrophotometry are widely used. For TLC, a silica gel plate is developed with a chloroform-methanol (9:1) solvent system, and spots are visualized using hydrogen hexachloroplatinate(IV)-potassium iodide reagent . UV-Vis spectrophotometry involves complexation with bromocresol purple in chloroform, with absorbance measured at 408 nm for quantification . These methods are validated for specificity and linearity in pharmacopeial standards.
Q. How is this compound synthesized, and what are its critical purity criteria?
The compound is synthesized via a multi-step reaction involving cyclohexylmagnesium bromide and phenylacetonitrile derivatives, followed by purification via recrystallization. Critical purity parameters include a melting point of ~250°C (with decomposition) and chromatographic confirmation of ≤0.1% impurities (e.g., residual solvents or byproducts) using HPLC . Drying under reduced pressure (≤0.67 kPa at 40°C) ensures compliance with loss-on-drying limits (<0.5%) .
Q. What pharmacological mechanisms underlie this compound’s antiparkinsonian effects?
Trihexyphenidyl acts as a competitive M1 muscarinic acetylcholine receptor antagonist, reducing excessive cholinergic activity in the striatum. This restores dopamine-acetylcholine balance, alleviating motor symptoms . In vitro binding assays (e.g., radioligand displacement) confirm its selectivity for M1 receptors, with IC50 values in the nanomolar range .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported protein-binding data for this compound?
Discrepancies in protein-binding studies (e.g., 36–42% albumin binding vs. variable clinical reports) may arise from methodological differences. Researchers should standardize conditions (e.g., dialysis bag experiments at physiological pH and temperature) and validate results using equilibrium dialysis coupled with LC-MS/MS. Comparative studies with deuterated analogs (e.g., Trihexyphenidyl-d5 hydrochloride) can improve assay specificity .
Q. What experimental design optimizes stability testing of this compound in formulation development?
A stability-indicating HPLC method is recommended, using a C18 column and mobile phase of acetonitrile-water-triethylamine (920:80:0.2, pH-adjusted with phosphoric acid). Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) identify major degradation products, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life . Storage at 2–8°C in airtight containers minimizes hydrolysis .
Q. How do pharmacokinetic interactions between Trihexyphenidyl and levodopa influence dosing regimens?
Co-administration requires dose titration due to synergistic dopamine modulation. In clinical trials, Trihexyphenidyl doses >6 mg/day may exacerbate levodopa-induced dyskinesias. Researchers should employ population pharmacokinetic modeling to assess clearance rates and optimize dosing intervals. Therapeutic drug monitoring (TDM) via LC-MS ensures plasma levels remain within the therapeutic window (10–30 ng/mL) .
Q. What methodologies address variability in dissolution rates of this compound tablets?
USP dissolution testing (Apparatus II, 50 rpm, 900 mL pH 1.2 HCl at 37°C) quantifies release profiles. Formulation adjustments (e.g., sodium starch glycolate as a disintegrant) improve consistency. Dissolution data should be analyzed using similarity factors (f2 >50) and Weibull modeling to compare batches .
Q. Methodological Challenges and Data Interpretation
Q. How can researchers validate anticholinergic activity assays for this compound analogs?
Functional assays (e.g., calcium flux in CHO cells expressing M1 receptors) paired with Schild regression analysis determine potency (pA2 values). Selectivity is confirmed via cross-screening against M2–M5 subtypes. Deuterated standards control for matrix effects in tissue homogenates .
Q. What statistical approaches reconcile conflicting clinical efficacy data in pediatric dystonia studies?
Meta-analyses using random-effects models account for heterogeneity in trial designs (e.g., dose escalation protocols). Subgroup analyses by age (≤12 vs. >12 years) and baseline severity (Burke-Fahn-Marsden scores) clarify response patterns. Placebo-adjusted effect sizes (Cohen’s d) should exceed 0.8 for clinical significance .
Q. How do transport mechanisms affect this compound’s blood-brain barrier permeability?
Passive diffusion dominates, as shown in Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s). Researchers can modulate P-glycoprotein (P-gp) inhibitors (e.g., verapamil) in perfused rat brain models to quantify efflux ratios. Microdialysis studies in rodents confirm unbound brain-to-plasma ratios >0.5, supporting CNS bioavailability .
属性
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-49-3 | |
Record name | (±)-Trihexyphenidyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。